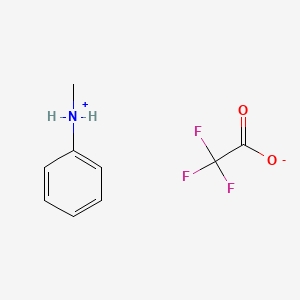

N-Methylaniline trifluoroacetate

Description

The exact mass of the compound Methyl(phenyl)azanium;2,2,2-trifluoroacetate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-Methylaniline trifluoroacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Methylaniline trifluoroacetate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl(phenyl)azanium;2,2,2-trifluoroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N.C2HF3O2/c1-8-7-5-3-2-4-6-7;3-2(4,5)1(6)7/h2-6,8H,1H3;(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXXJGCVOHDSYBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[NH2+]C1=CC=CC=C1.C(=O)(C(F)(F)F)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50184006 | |

| Record name | N-Methylanilinium trifluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50184006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29885-95-8 | |

| Record name | N-Methylanilinium trifluoroacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29885-95-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methylanilinium trifluoroacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029885958 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methylanilinium trifluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50184006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: Physicochemical Characterization and Synthetic Utility of N-Methylaniline Trifluoroacetate

[1]

Executive Summary

N-Methylaniline trifluoroacetate (N-MATFA) is the stable ammonium salt formed from the neutralization of N-methylaniline with trifluoroacetic acid (TFA).[1][2] While often generated in situ during peptide cleavage or organic synthesis, the isolated salt (CAS 29885-95-8) serves as a critical reagent in phase-transfer catalysis and a reference standard in impurity profiling.[1] This guide provides a definitive technical breakdown of its molecular structure, synthesis, and application in high-fidelity chemical workflows.[1]

Part 1: Molecular Architecture & Stoichiometry[1]

The compound exists as an ionic pair, stabilized by hydrogen bonding between the protonated secondary amine (anilinium cation) and the trifluoroacetate anion.[1]

Fundamental Constants

| Property | Value |

| IUPAC Name | N-methylanilinium 2,2,2-trifluoroacetate |

| CAS Registry Number | 29885-95-8 |

| Molecular Formula | |

| Molecular Weight | 221.18 g/mol |

| Exact Mass | 221.0664 Da |

| Stoichiometry | 1:1 (Base:Acid) |

Structural Visualization

The following diagram illustrates the ionic interaction and the proton transfer mechanism defining the salt's structure.

Figure 1: Reaction coordinate showing the protonation of N-methylaniline by TFA to form the stable salt complex.[1]

Part 2: Physicochemical Profile[1]

Understanding the physical state of N-MATFA is crucial for handling and storage.[1] Unlike the volatile free base, the salt is a solid, facilitating precise weighing and stoichiometry.[1]

Physical Properties[1][2][3][4]

Part 3: Synthesis & Purification Protocol

While N-MATFA is commercially available, in situ generation or lab-scale synthesis is often required for fresh reagent preparation.[1]

Standardized Preparation Protocol

Objective: Synthesize 10g of high-purity N-Methylaniline trifluoroacetate.

Reagents:

Workflow:

-

Solvation: Dissolve 4.85 g (4.90 mL, 45.2 mmol) of N-Methylaniline in 50 mL of anhydrous diethyl ether in a round-bottom flask cooled to 0°C (ice bath).

-

Acidification: Dropwise add 5.16 g (3.46 mL, 45.2 mmol) of Trifluoroacetic acid over 10 minutes. Note: Reaction is exothermic.[1]

-

Precipitation: The salt may precipitate immediately.[1] If not, reduce solvent volume by rotary evaporation until turbidity is observed, then cool to -20°C.[1]

-

Filtration: Filter the resulting white crystals under vacuum.

-

Washing: Wash the filter cake with cold diethyl ether (

mL) to remove unreacted traces. -

Drying: Dry under high vacuum (0.1 mmHg) at room temperature for 4 hours.

Yield Calculation:

-

Theoretical Yield:

.[1]

Part 4: Advanced Applications in R&D

Phase Transfer Catalysis

N-MATFA acts as a phase transfer catalyst in heterogeneous reactions.[1] The lipophilic phenyl ring allows the cation to solubilize in organic phases, while the trifluoroacetate anion can exchange with other nucleophiles.[1]

Peptide Synthesis & Analytics

In Solid Phase Peptide Synthesis (SPPS), TFA is the standard cleavage reagent.[1][5]

-

Scavenger Role: N-methylaniline is sometimes used to scavenge electrophilic species.[1]

-

Impurity Profiling: N-MATFA is a common "TFA salt" impurity found in peptides cleaved from resins.[1] Its identification is critical in HPLC method development.

-

Detection: It elutes as a distinct peak in Reverse Phase HPLC (C18 column) and can be identified by its UV absorbance at 254 nm (aromatic ring).[1]

-

Analytical Characterization Logic

To verify the identity of the synthesized salt, use the following spectral markers:

Part 5: References

Sources

- 1. N-methylaniline 2,2,2-trifluoroacetate | C9H10F3NO2 | CID 11806238 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. N-Methylanilinium Trifluoroacetate | 29885-95-8 | TCI EUROPE N.V. [tcichemicals.com]

- 4. Trifluoroacetic acid - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

N-Methylanilinium Trifluoroacetate (CAS 29885-95-8): Advanced Safety Data and Synthetic Utility Guide

Introduction

N-Methylaniline trifluoroacetate (NMA-TFA), also referred to as N-methylanilinium trifluoroacetate, is an essential organic salt utilized extensively in pharmaceutical development, nucleic acid chemistry, and advanced organic synthesis[1],. While standard Safety Data Sheets (SDS) provide baseline regulatory compliance, they often lack the mechanistic context required by research scientists. This whitepaper bridges that gap, offering an in-depth analysis of NMA-TFA's physicochemical properties, the causality behind its toxicological profile, and validated protocols for its safe integration into synthetic workflows.

Physicochemical Properties & Hazard Classification

Understanding the physical properties of NMA-TFA is critical for predicting its behavior in both synthetic environments and biological systems. Its unique trifluoroacetate moiety provides enhanced solubility in organic solvents, making it ideal for reactions requiring a non-polar environment[1].

Quantitative Data Summary

| Property | Value |

| Chemical Name | N-Methylanilinium trifluoroacetate |

| CAS Number | 29885-95-8[2] |

| Molecular Formula | C9H10F3NO2 (C7H9N · C2HF3O2)[2],[3] |

| Molecular Weight | 221.18 g/mol [2],[3] |

| Appearance | White to light gray/yellow powder or crystal |

| Melting Point | 65.0 - 68.0 °C |

| Solubility | Highly soluble in organic solvents[1] |

| Primary Hazards (GHS) | H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled), |

Data aggregated from authoritative supplier specifications including and .

Mechanistic Toxicology & Safety Rationale

To handle NMA-TFA safely, scientists must understand why it is toxic. While some regional safety documents may not flag it under specific OSHA HNOC classifications[4], authoritative suppliers strictly classify NMA-TFA as harmful via ingestion, inhalation, and dermal contact,. The hazard profile of this compound is dictated by its constituent ions upon dissociation in physiological environments.

Mechanism of Toxicity

When inhaled as a dust or absorbed through the skin, NMA-TFA dissolves in physiological fluids, dissociating into N-methylaniline and trifluoroacetate.

-

N-Methylaniline Toxicity: As an aromatic amine, N-methylaniline undergoes hepatic metabolism to form reactive intermediates. These intermediates oxidize the ferrous iron (Fe2+) in hemoglobin to ferric iron (Fe3+), producing methemoglobin. This severely impairs the blood's oxygen-carrying capacity, leading to tissue hypoxia and central nervous system depression.

-

Trifluoroacetate (TFA) Corrosivity: The trifluoroacetate counterion, derived from a strong organic acid, can disrupt lipid bilayers and denature cellular proteins upon contact, driving skin and severe eye irritation classifications[5].

Self-Validating Safety Protocols

Because of these mechanistic hazards, standard laboratory PPE is insufficient without rigorous procedural validation.

Step-by-Step Handling Methodology:

-

Engineering Controls Validation: Before opening the reagent, verify that the fume hood maintains a minimum face velocity of 100 feet per minute (fpm). This prevents the inhalation of aerosolized crystalline dust[4], directly mitigating the methemoglobinemia risk.

-

PPE Selection: Don nitrile gloves to prevent dermal absorption of the lipophilic N-methylaniline moiety[4]. Wear tightly fitting chemical safety goggles to protect against TFA-induced corneal damage[4].

-

Spill Response (Self-Validating): In the event of a spill, do not use water initially, as this facilitates the dissolution and spread of the salt.

-

Step A: Carefully sweep the solid using a static-free brush to avoid dust generation[4].

-

Step B: Transfer to a hazardous waste container for disposal at an approved plant.

-

Step C: Wash the spill area with a mild alkaline solution (e.g., dilute sodium bicarbonate) to neutralize residual trifluoroacetic acid. Validation: Confirm the neutralization by testing the surface moisture with pH paper (targeting pH 7.0-7.5) before final water rinsing.

-

Synthetic Utility & Experimental Workflows

Beyond its hazard profile, NMA-TFA is highly valued as a phase transfer catalyst[1], an α-methylating agent for ketones[3], and a coupling activator in nucleic acid synthesis.

Step-by-Step Protocol: NMA-TFA Mediated Coupling Activation

The following methodology outlines the use of NMA-TFA as a coupling activator in organic synthesis, explaining the causality behind each step.

-

Preparation of the Reaction Matrix: In a flame-dried, argon-purged round-bottom flask, dissolve 1.0 equivalent of the substrate (e.g., a carboxylic acid or nucleotide precursor) in anhydrous dichloromethane (DCM).

-

Catalyst Addition: Add 0.1 to 0.2 equivalents of NMA-TFA. Causality: The high solubility of the trifluoroacetate salt ensures immediate homogeneous dispersion in the non-polar solvent[1].

-

Reagent Introduction: Slowly add the coupling agent dropwise at 0 °C. Causality: The N-methylanilinium ion acts as a mild proton donor, activating the coupling agent without causing premature degradation of sensitive substrates.

-

Reaction Monitoring (Self-Validating): Stir the mixture at room temperature. Validation: Monitor progression via TLC or LC-MS until the starting material is completely consumed. The phase-transfer properties of NMA-TFA accelerate the reaction rate compared to uncatalyzed controls[1].

-

Quenching and Extraction: Quench the reaction with saturated aqueous NaHCO3. Causality: The basic aqueous phase neutralizes and extracts the TFA into the aqueous layer, while the N-methylaniline partitions into the organic layer. This requires subsequent acidic washes (e.g., 1M HCl) for complete removal of the amine from the target Active Pharmaceutical Ingredient (API).

Workflow Visualization

The following diagram illustrates the logical relationship between the safety protocols, synthetic application, and waste management of NMA-TFA.

Workflow detailing NMA-TFA safety handling, synthetic application, and waste management.

Conclusion

N-Methylanilinium trifluoroacetate is a powerful reagent that demands rigorous respect for its chemical properties. By understanding the mechanistic basis of its toxicity—specifically the methemoglobinemia risk of the aniline moiety and the corrosivity of the TFA counterion—researchers can design inherently safer experimental setups. When handled with appropriate engineering controls and validated protocols, NMA-TFA serves as an irreplaceable catalyst and activator in the modern drug development pipeline[1],.

References

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. N-Methylaniline trifluoroacetate | CAS 29885-95-8 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. N-Methylaniline Trifluoroacetate | CymitQuimica [cymitquimica.com]

- 4. fishersci.com [fishersci.com]

- 5. N-Methylanilinium Trifluoroacetate | 29885-95-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

Executive Summary: The Dual Nature of TAMA in Synthetic Chemistry

An In-Depth Technical Guide to the Hygroscopic Properties of N-Methylaniline Trifluoroacetate (TAMA)

N-Methylaniline trifluoroacetate (CAS: 29885-95-8), commonly referred to as N-Methylanilinium trifluoroacetate or TAMA, is a versatile organic salt utilized extensively as a phase transfer catalyst and a weak acid promoter in complex organic syntheses[1]. While its unique trifluoroacetate moiety enhances solubility in non-polar organic solvents, TAMA possesses a fundamental physicochemical liability: profound hygroscopicity[2].

For researchers in pharmaceutical development and oligonucleotide synthesis, understanding and mitigating the hygroscopic nature of TAMA is not merely a matter of storage—it is the defining factor between a high-yield reaction and a catastrophic synthetic failure. This whitepaper deconstructs the mechanistic basis of TAMA's moisture absorption, its deleterious effects on moisture-sensitive workflows, and the self-validating protocols required to harness it effectively.

The Physicochemical Mechanics of Hygroscopicity

The hygroscopic behavior of TAMA is an intrinsic consequence of its molecular architecture. The salt is composed of an N-methylanilinium cation and a trifluoroacetate (TFA) anion.

The TFA anion is the conjugate base of a strong acid. The three highly electronegative fluorine atoms exert a powerful inductive pull, creating a strong molecular dipole[3]. Concurrently, the exposed carboxylate oxygen atoms serve as highly active hydrogen-bond acceptors. When exposed to ambient air, the hydration energy of the salt rapidly overcomes its relatively weak crystal lattice energy, driving the spontaneous absorption of atmospheric water molecules[4].

Because TAMA has an unusually low melting point for a salt, absorbed moisture can quickly lead to deliquescence, transforming the off-white solid into a sticky, unworkable mass.

Table 1: Physicochemical Profile of N-Methylaniline Trifluoroacetate

| Property | Value | Mechanistic Implication |

| Chemical Formula | C₉H₁₀F₃NO₂ | Bulky organic groups provide organic solvent solubility. |

| Molecular Weight | 221.18 g/mol | Standardized for stoichiometric calculations. |

| Melting Point | 65-66 °C[5] | Critical: Precludes high-temperature thermal drying. |

| Physical State | Off-white to grey solid[2] | High surface area accelerates moisture absorption. |

| Hygroscopicity | Highly Hygroscopic[2] | Mandates inert-atmosphere handling and storage. |

The Hydrolysis Paradigm in Phosphoramidite Coupling

The most severe consequence of TAMA's hygroscopicity is observed in solid-phase oligonucleotide synthesis. TAMA is historically employed as a weak acid promoter to activate phosphoramidite monomers[6].

The Causality of Yield Loss: In an ideal, anhydrous environment, TAMA protonates the diisopropylamino leaving group of the phosphoramidite, generating a highly reactive intermediate that is subsequently attacked by the 5'-OH of the target nucleoside. However, if TAMA has absorbed atmospheric moisture, it introduces H₂O directly into the reaction microenvironment.

Water is a highly effective competing nucleophile. It rapidly attacks the activated phosphoramidite intermediate, hydrolyzing it into an unreactive H-phosphonate dead-end product. Historical empirical data demonstrates that moisture introduced by TAMA can cause coupling yields to plummet to an unviable 40-60%[7].

Fig 1. TAMA-mediated phosphoramidite activation and the competing moisture-driven hydrolysis pathway.Table 2: Comparative Efficacy of Oligonucleotide Promoters

| Promoter | Hygroscopicity | Typical Coupling Yield | Primary Drawback |

| 1H-Tetrazole | Low | >98% | Explosive hazard; low solubility in acetonitrile. |

| N-Methylanilinium TFA | High | 40-60% (if wet) [7] | Severe moisture-induced hydrolysis. |

| 4,5-Dicyanoimidazole (DCI) | Low | >99% | High commercial cost. |

| Pyridinium Trifluoroacetate | High | Variable | Requires strict anhydrous storage. |

Self-Validating Protocols for Anhydrous Control

Because TAMA melts at 65-66 °C[5], standard oven-drying techniques are fundamentally flawed; heating will melt the salt, reducing its surface area and permanently trapping moisture within a fused mass. To utilize TAMA successfully, researchers must implement a self-validating, room-temperature desiccation workflow.

Step-by-Step Methodology: Anhydrous Preparation of TAMA

Step 1: Primary High-Vacuum Desiccation

-

Action: Transfer the commercial TAMA solid into a vacuum desiccator containing a high-capacity desiccant (e.g., Phosphorus Pentoxide, P₂O₅). Apply a high vacuum (<0.1 mbar) for 24 to 48 hours at ambient room temperature (20-25 °C).

-

Causality: High vacuum lowers the vapor pressure of water, driving it out of the crystal lattice without requiring thermal energy that would melt the compound.

Step 2: Inert Atmosphere Transfer

-

Action: Backfill the desiccator with ultra-pure Argon gas. Transfer the desiccator to a glovebox maintaining an Argon atmosphere (<1 ppm H₂O).

-

Causality: Argon is heavier than ambient air and nitrogen, providing a superior protective blanket over the highly hygroscopic solid during physical manipulation.

Step 3: Dissolution and Scavenging

-

Action: Dissolve the dried TAMA in anhydrous acetonitrile (pre-dried to <10 ppm H₂O). Add activated 3Å molecular sieves directly to the solution vial.

-

Causality: Molecular sieves act as a continuous moisture scavenger, capturing any trace water introduced during solvent addition or subsequent septa punctures.

Step 4: Karl Fischer Titration (The Self-Validation Gate)

-

Action: Extract a 1 mL aliquot of the TAMA solution using a gas-tight syringe. Inject the sample into a Coulometric Karl Fischer titrator.

-

Causality: Gravimetric analysis cannot detect ppm-level moisture. Karl Fischer titration provides an absolute, electrochemical validation of the system. The moisture content must register below 50 ppm. If the reading exceeds 50 ppm, the solution must be rejected and re-exposed to fresh molecular sieves.

Conclusion

N-Methylaniline trifluoroacetate remains a potent tool in the arsenal of organic and oligonucleotide chemists, offering excellent phase-transfer capabilities and tunable acidity. However, its extreme hygroscopicity is a critical variable that dictates experimental success. By understanding the physicochemical drivers of its moisture absorption—and by replacing assumptions with self-validating analytical gates like Karl Fischer titration—researchers can completely neutralize the hydrolysis paradigm and achieve optimal synthetic yields.

References

- Sigma-Aldrich (Merck). N-Methylaniline trifluoroacetate Product Specifications.

- Chem-Impex. N-Methylanilinium trifluoroacetate Applications.

- Thermo Fisher Scientific. Safety Data Sheet: N-Methylanilinium trifluoroacetate.

- Zenodo. Tetrahedron Report Number 309: Oligonucleotide Synthesis Yields.

- ResearchGate. Acid/Azole Complexes as Highly Effective Promoters in the Synthesis of DNA and RNA Oligomers via the Phosphoramidite Method.

- Faraday Discussions (RSC Publishing). Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery.

- Kangmei Chemical. Trifluoroacetic Acid (TFA) Properties and Precursors.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. Trifluoroacetic Acid (TFA, 2,2,2-Trifluoroethanoic acid, Perfluoroacetic acid) CAS:76-05-1 [kangmei.com]

- 4. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - Faraday Discussions (RSC Publishing) DOI:10.1039/D4FD00194J [pubs.rsc.org]

- 5. 氮甲基苯胺三氟乙酸 99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. zenodo.org [zenodo.org]

Methodological & Application

Application Note: High-Purity Synthesis of N-Methylanilinium Trifluoroacetate (N-MATFA)

Executive Summary & Application Context

N-Methylanilinium trifluoroacetate (N-MATFA) is a critical organic salt utilized primarily as a coupling activator in nucleic acid synthesis and a buffering reagent in organocatalysis .[1] Unlike simple inorganic salts, N-MATFA provides a lipophilic counter-ion source that modulates the solubility and reactivity of intermediates in non-polar organic media.

While commercially available, in-house synthesis is often required to ensure the absence of water (hygroscopicity management) and to prevent the oxidative degradation common in aged commercial samples of N-methylaniline. This protocol details a self-validating, high-yield precipitation method designed to produce analytical-grade N-MATFA (>99% purity).[1]

Key Physicochemical Properties

| Property | Value | Significance |

| Molecular Weight | 221.18 g/mol | Stoichiometric calculations |

| Melting Point | 65.0 – 68.0 °C | Primary purity indicator (Sharp range = pure) |

| Appearance | White crystalline powder | Yellowing indicates amine oxidation |

| Solubility | Soluble in Water, DCM, CHCl | Insoluble in Et |

| Storage | 2–8 °C, Desiccated | Highly Hygroscopic |

Safety & Hazard Analysis (Critical)

WARNING: This synthesis involves Trifluoroacetic Acid (TFA) and N-Methylaniline .[1][2] Both require strict engineering controls.[3]

-

N-Methylaniline (CAS 100-61-8):

-

Trifluoroacetic Acid (CAS 76-05-1):

Engineering Controls:

-

Perform all operations in a fume hood .

-

Wear butyl rubber gloves (Nitrile offers poor protection against TFA).[1][3]

-

Quench mechanism: Have saturated NaHCO

solution ready for acid spills.[1][3]

Reaction Mechanism & Logic

The synthesis is a Brønsted acid-base neutralization. The driving force is the formation of the ammonium salt. The reaction is exothermic .[1][4]

Strategic Solvent Choice:

We utilize Diethyl Ether (Et

-

Why? N-methylaniline and TFA are soluble in ether, but the resulting salt (N-MATFA) is insoluble .[1]

-

Result: The product precipitates immediately upon formation, driving the equilibrium forward and allowing for purification via simple filtration, avoiding high-temperature evaporation that could degrade the salt.

Figure 1: Reaction pathway leveraging solvent polarity for auto-purification.[1]

Experimental Protocol

Scale: 50 mmol (approx. 11 g theoretical yield) Time: 2 Hours

Reagents

-

N-Methylaniline: 5.36 g (5.42 mL, 50 mmol).[1][3] Note: Distill if yellow/brown.

-

Trifluoroacetic Acid (TFA): 5.70 g (3.85 mL, 50 mmol).[1][3]

-

Diethyl Ether (Anhydrous): 100 mL.

Step-by-Step Procedure

Phase 1: Setup & Solvation[3]

-

Flame-dry a 250 mL two-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a pressure-equalizing addition funnel.

-

Flush the system with Nitrogen or Argon to exclude atmospheric moisture.[3]

-

Add 5.42 mL of N-Methylaniline and 50 mL of anhydrous Diethyl Ether to the RBF.

-

Cool the solution to 0 °C using an ice/water bath. Cooling controls the exotherm and maximizes precipitation.

Phase 2: Acid Addition (The Critical Step)

-

Dilute 3.85 mL of TFA in 20 mL of Diethyl Ether in the addition funnel.

-

Dropwise Addition: Add the TFA solution to the stirring amine solution over 20–30 minutes.

-

Observation: A white precipitate should form immediately upon contact.[3]

-

Control: If the solvent boils, slow the addition.

-

Phase 3: Maturation & Isolation[3]

-

Once addition is complete, remove the ice bath and allow the slurry to stir at room temperature for 30 minutes. This ensures complete reaction of trapped amine.[3]

-

Filtration: Filter the white solid using a sintered glass funnel (frit) or Büchner funnel under vacuum.

-

Washing: Wash the filter cake with 2 x 20 mL of cold Diethyl Ether . This removes unreacted starting materials (both are ether-soluble).

Phase 4: Drying[3]

-

Transfer the solid to a vacuum desiccator (over P

O -

Dry under high vacuum (0.1 mmHg) for 4 hours.

Quality Control & Characterization

A successful synthesis must meet the following criteria.

| Test | Expected Result | Interpretation |

| Melting Point | 65.0 – 68.0 °C | < 64 °C indicates wetness or excess acid. |

| Appearance | White powder | Yellow/Pink tint = Amine oxidation. |

| Check for absence of ether peak ( | ||

| Confirms Trifluoroacetate anion.[1] |

Troubleshooting Guide

-

Problem: Product is an oil, not a solid.

-

Problem: Product turns pink upon storage.

References

-

PubChem. N-methylaniline 2,2,2-trifluoroacetate (Compound Summary). National Library of Medicine.[1] [Link][1][3]

Sources

preparation of N-Methylaniline trifluoroacetate from N-methylaniline

[1]

Executive Summary

This guide details the preparation of N-Methylanilinium trifluoroacetate (N-MATFA) via the direct neutralization of N-methylaniline with trifluoroacetic acid (TFA). While conceptually simple, the synthesis requires strict thermal control and solvent selection to isolate the product as a high-purity crystalline solid (MP: 65–68 °C) rather than a hygroscopic oil.

Key Applications:

-

Phase Transfer Catalysis: Used to enhance reaction rates in non-polar media due to the lipophilic nature of the trifluoroacetate anion.

-

Analytical Standards: Reference material for HPLC/GC analysis of amine contaminants.

-

Organic Synthesis: Reagent for

-methylation of ketones and intermediate in peptide coupling workflows.

Theoretical Basis & Reaction Mechanism

The formation of N-Methylanilinium trifluoroacetate is a highly exothermic Brønsted acid-base neutralization. The driving force is the proton transfer from the strong organic acid (TFA, pKa

Reaction Scheme

Critical Considerations:

-

Stoichiometry: A strict 1:1 molar ratio is ideal. Excess TFA is difficult to remove from the solid salt without inducing hygroscopicity.

-

Thermodynamics: The exotherm can degrade the amine or cause solvent boiling; temperature control (

) is mandatory. -

Phase Behavior: The salt has a relatively low melting point (65–68 °C). If the reaction temperature exceeds this, the product will "oil out" (form a liquid phase) rather than crystallize, trapping impurities.

Mechanistic Pathway (DOT Visualization)

Figure 1: Mechanistic pathway from neutral precursors to the ionic solid.

Safety & Materials

Reagents

| Reagent | CAS | MW ( g/mol ) | Properties | Hazards |

| N-Methylaniline | 100-61-8 | 107.15 | Yellow liquid | Toxic, absorbable through skin.[1] |

| Trifluoroacetic Acid (TFA) | 76-05-1 | 114.02 | Colorless liquid | Corrosive, causes severe burns, volatile. |

| Diethyl Ether (or MTBE) | 60-29-7 | 74.12 | Solvent | Extremely flammable, peroxide former. |

Equipment

-

Reaction Vessel: 2-neck Round Bottom Flask (RBF) with nitrogen inlet.

-

Temperature Control: Ice/Water bath (

). -

Addition: Pressure-equalizing addition funnel or glass syringe.

-

Filtration: Sintered glass funnel (Porosity 3 or 4) or Buchner funnel.

-

Drying: Vacuum desiccator with

or KOH pellets.

Experimental Protocol: Precipitation Method (Recommended)

This method utilizes the solubility difference between the reactants (soluble in ether) and the salt product (insoluble in ether) to drive spontaneous crystallization.

Step-by-Step Methodology

1. Preparation of Amine Solution

-

In a fume hood, charge an oven-dried 100 mL RBF with a magnetic stir bar.

-

Add N-methylaniline (1.07 g, 10 mmol) .

-

Dissolve in 20 mL of anhydrous Diethyl Ether (or MTBE).

-

Note: Do not use alcohols or water, as they will solubilize the salt.

2. Thermal Equilibration

-

Place the RBF in an ice/water bath.[2]

-

Allow the solution to cool to

while stirring under a gentle stream of nitrogen.

3. Controlled Acid Addition

-

Measure Trifluoroacetic acid (1.14 g, ~0.77 mL, 10 mmol) into a syringe.

-

Add the TFA dropwise over 10–15 minutes.

-

Observation: White precipitate should form immediately upon contact.

-

Caution: Rapid addition will generate heat, potentially causing the ether to boil or the salt to melt into an oil.

4. Crystallization & Aging

-

Once addition is complete, remove the ice bath.[2]

-

Allow the slurry to stir at room temperature for 30 minutes to ensure complete reaction and crystal growth.

5. Isolation

-

Filter the white solid using a sintered glass funnel under vacuum.

-

Wash: Rinse the filter cake with

of cold (

6. Drying

-

Transfer the solid to a vacuum desiccator.

-

Dry under high vacuum (0.1 mmHg) for 4 hours.

-

Note: TFA salts are hygroscopic. Store in a tightly sealed container, preferably in a desiccator.

Experimental Workflow Diagram

Figure 2: Decision tree for the synthesis and isolation of N-MATFA.

Characterization & Quality Control

To ensure the protocol was successful, validate the product against these specifications.

| Parameter | Specification | Method/Notes |

| Appearance | White crystalline powder | If yellow/brown, oxidation has occurred. |

| Melting Point | 65 – 68 °C | Sharp range indicates high purity.[3] Broad range (<60°C) indicates retained solvent or excess TFA. |

| Solubility | Soluble in Water, Methanol, DCM | Insoluble in Ether, Hexanes. |

| Downfield shift of N-Me | The N-methyl singlet, typically ~2.8 ppm in free base, shifts to ~3.0–3.2 ppm in the salt. | |

| Singlet at ~ -76.5 ppm | Characteristic of the trifluoroacetate anion. |

Troubleshooting "Oiling Out"

If the product forms a viscous oil at the bottom of the flask instead of a white powder:

-

Cause: Reaction was too hot (exceeded 65°C) or impurities depressed the melting point.

-

Remedy:

-

Decant the supernatant ether.

-

Add fresh Pentane or Hexane .

-

Scratch the side of the flask with a glass rod while cooling in an ice bath to induce nucleation.

-

Once solidified, filter immediately.

-

References

-

PubChem. (n.d.).[4] N-methylaniline 2,2,2-trifluoroacetate (Compound).[4][5] National Library of Medicine. Retrieved October 26, 2023, from [Link]

-

Spitzer, W. A., et al. (1988). Trifluoroacetylation of amines.[3][2][4][5][6] Organic Syntheses, Coll.[6] Vol. 6, p. 1004.[6] (General reference for amine-TFA chemistry). [Link]

Sources

- 1. N-Methylanilinium Trifluoroacetate | 29885-95-8 | TCI EUROPE N.V. [tcichemicals.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. chemimpex.com [chemimpex.com]

- 4. N-methylaniline 2,2,2-trifluoroacetate | C9H10F3NO2 | CID 11806238 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N-Methylaniline Trifluoroacetate | CymitQuimica [cymitquimica.com]

- 6. echemi.com [echemi.com]

using N-Methylaniline trifluoroacetate in peptide synthesis

Application Note: High-Efficiency Global Phosphorylation of Peptides using N-Methylaniline Trifluoroacetate (NMA[1][2]·TFA)

Executive Summary

N-Methylaniline Trifluoroacetate (NMA[2][3]·TFA) is a specialized reagent utilized in advanced peptide synthesis, specifically as a proton source and activator for phosphoramidite-mediated phosphorylation.[1][2] While standard solid-phase peptide synthesis (SPPS) focuses on amide bond formation, the introduction of post-translational modifications (PTMs) like phosphorylation requires orthogonal chemistries.[1][2]

NMA·TFA serves as a superior alternative to 1H-Tetrazole in the "Global Phosphorylation" strategy.[1][2] Its primary function is to protonate the diisopropylamino group of phosphoramidite reagents, generating a reactive intermediate that couples efficiently with the hydroxyl groups of Serine, Threonine, or Tyrosine residues on the resin-bound peptide.[1][2] This guide details the mechanistic rationale, operational protocol, and safety considerations for integrating NMA·TFA into high-throughput phosphopeptide synthesis.[1][2]

Mechanistic Insight: Why NMA·TFA?

In phosphoramidite chemistry, the phosphorus atom is protected by bulky groups (e.g., benzyl, cyanoethyl) and an amine leaving group (usually diisopropylamine).[2] To facilitate coupling with a peptide hydroxyl group, this amine must be protonated by a mild acid activator.[2]

-

The Challenger (Tetrazole): Historically, 1H-Tetrazole is the standard activator.[1][2] However, it presents safety risks (explosive in crystalline form) and solubility issues in Dimethylformamide (DMF), the primary solvent for SPPS.[2]

-

The Solution (NMA[1][2]·TFA): N-Methylaniline trifluoroacetate is a stable, crystalline salt with high solubility in DMF.[1][2] Its conjugate acid (N-methylanilinium) has a pKa (~4.[2]8) comparable to tetrazole (pKa ~4.9), providing the precise acidity required to activate the phosphoramidite without prematurely removing acid-labile protecting groups (like Trt or Mmt) or damaging the peptide backbone.[1][2]

Activation Pathway

-

Protonation: The N-methylanilinium cation transfers a proton to the diisopropylamino nitrogen of the phosphoramidite.[1]

-

Elimination: Diisopropylamine is displaced, generating a highly reactive phosphorochloridite-like intermediate (or tetrazolide-equivalent reactive species).[2]

-

Coupling: The hydroxyl group of the resin-bound peptide attacks the activated phosphorus, forming a phosphite triester.[2]

-

Oxidation: The unstable P(III) phosphite is oxidized to a stable P(V) phosphate triester using tert-Butyl Hydroperoxide (t-BuOOH).[2]

Experimental Workflow

The following protocol describes the Global Phosphorylation of a resin-bound peptide. This method is preferred over using pre-phosphorylated building blocks for long peptides to minimize steric hindrance and β-elimination during chain assembly.[1][2]

Workflow Visualization

Caption: Step-by-step workflow for Global Phosphorylation using NMA·TFA as the activator.

Materials & Reagents

| Component | Specification | Function |

| Activator | N-Methylaniline Trifluoroacetate (NMA[1][2][3]·TFA) | Proton source for activation.[2] |

| Phosphitylating Agent | Dibenzyl N,N-diisopropylphosphoramidite | Introduces the phosphorus group.[1][2] |

| Oxidant | tert-Butyl hydroperoxide (t-BuOOH) | Oxidizes phosphite to phosphate.[1][2] |

| Solvent | Anhydrous DMF | Reaction medium (must be dry).[1][2] |

| Resin | Rink Amide or Wang Resin | Solid support.[1] |

Detailed Protocol

Step 1: Peptide Assembly & Selective Deprotection [1]

-

Synthesize the peptide using standard Fmoc SPPS.[1]

-

Use Trityl (Trt) or Monomethoxytrityl (Mmt) protection for the Ser/Thr/Tyr residue targeted for phosphorylation.[2]

-

Remove the Trt/Mmt group selectively by washing the resin with 1% TFA in DCM (10 x 2 min).[1][2] Note: Standard side chains (Boc, tBu, Pbf) remain stable under these mild conditions.[2]

-

Neutralize the resin with 5% DIPEA/DCM and wash thoroughly with DMF and DCM.[1]

-

Critical: Dry the resin under high vacuum for 1 hour. Moisture kills the phosphoramidite reaction.

Step 2: Phosphitylation (The NMA[2]·TFA Step)

-

Preparation: In a dry vial, dissolve Dibenzyl N,N-diisopropylphosphoramidite (10 equivalents relative to resin loading) and NMA·TFA (20 equivalents) in anhydrous DMF.

-

Note: Using a 2-fold molar excess of NMA·TFA relative to the phosphoramidite ensures rapid activation.[2]

-

-

Reaction: Add the solution to the dried resin.[1][4] Shake or vortex at room temperature for 45–60 minutes .

-

Wash: Filter the resin and wash with dry DMF (3x) and DCM (3x).[2]

Step 3: Oxidation

-

Treat the resin with 5 M t-BuOOH in decane (diluted in DCM/DMF) for 30 minutes .

-

This converts the unstable phosphite triester (P-OR) into the stable phosphate triester (O=P-OR).[2]

-

Wash the resin thoroughly with DMF, DCM, and Methanol.[1][2]

Step 4: Final Cleavage

-

Treat the resin with a standard cleavage cocktail (e.g., TFA/TIS/Water, 95:2.5:2.5).[2][4]

-

The high concentration of TFA removes the Benzyl (Bzl) protecting groups from the phosphate and cleaves the peptide from the resin.[2]

-

Precipitate in cold diethyl ether and analyze via HPLC/MS.

Comparative Analysis: NMA·TFA vs. Tetrazole

The following table highlights why NMA·TFA is preferred for peptide applications in DMF.[1]

| Feature | 1H-Tetrazole | N-Methylaniline Trifluoroacetate (NMA[1][2][3][5]·TFA) |

| Physical State | Crystalline solid (Sublimable) | Crystalline Salt |

| Safety Profile | Explosive hazard (Class 1.1 potential) | Corrosive/Irritant (Non-explosive) |

| Solubility in DMF | Moderate (often requires MeCN) | Excellent |

| Acidity (pKa) | ~4.9 | ~4.85 (Ideal match) |

| Hygroscopicity | High | Low to Moderate |

| Reaction Kinetics | Fast | Fast (Comparable) |

Troubleshooting & Optimization

-

Incomplete Phosphorylation:

-

Side Reactions (Acidolysis):

-

Oxidation Failure:

References

-

Perich, J. W. (2017).[2] Synthesis of Phosphopeptides using Modern Chemical Approaches. In Phospho-Amino Acids: Methods and Protocols. Humana Press.[6] Link

-

Wiegand, P., et al. (2025).[2] Supporting Information: Synthesis of soluble peptides and library screening. Amazon AWS.[1] Link (See Page S6 for specific NMA·TFA reagent usage).

-

Lee, H., et al. (2019).[2] Effects on Polo-like Kinase 1 Polo-box Domain Binding Affinities of Peptides. PMC. Link (Describes use of NMA·TFA in solution phase phosphoramidite coupling).

-

Sigma-Aldrich. (n.d.).[2] N-Methylaniline trifluoroacetate Product Specification. Link[2]

Sources

- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 2. Effects on Polo-like Kinase 1 Polo-box Domain Binding Affinities of Peptides Incurred by Structural Variation at the Phosphoamino Acid Position - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Acido trifluoroacetico | Sigma-Aldrich [sigmaaldrich.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 6. renyi.hu [renyi.hu]

Application Note: High-Purity Synthesis of N-Methylanilinium Trifluoroacetate (N-MATFA)

Executive Summary

This application note details the controlled synthesis of N-Methylanilinium Trifluoroacetate (N-MATFA) , a critical reagent used as a phase transfer catalyst, an

While the formation of a salt from a base (N-methylaniline) and an acid (trifluoroacetic acid) appears trivial, the specific physicochemical properties of N-MATFA—specifically its hygroscopicity and tendency to "oil out" rather than crystallize if impurities are present—require a rigorous protocol. This guide prioritizes the isolation of a free-flowing, stoichiometric crystalline solid suitable for sensitive catalytic cycles.

Key Chemical Properties

| Property | Specification |

| Chemical Name | N-Methylanilinium trifluoroacetate |

| CAS Number | 29885-95-8 |

| Molecular Weight | 221.18 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 65–68 °C (Lit.)[1][2] |

| Solubility | Soluble in THF, DCM, Water; Insoluble in Et₂O, Pentane |

| Storage | 2–8 °C, Desiccated (Hygroscopic) |

Reaction Chemistry & Mechanism

The reaction is a Brønsted acid-base neutralization. N-methylaniline (a secondary amine) accepts a proton from Trifluoroacetic acid (TFA).

Key Mechanistic Insight: The reaction is highly exothermic. Uncontrolled addition of TFA can lead to local overheating, causing oxidation of the N-methylaniline (indicated by a color change from clear/yellow to dark red/brown). The choice of Diethyl Ether (Et₂O) as the solvent is critical: the reagents are soluble in Et₂O, but the resulting salt is insoluble, driving the equilibrium forward via precipitation (Le Chatelier’s principle).

Reaction Pathway Diagram

Figure 1: Reaction pathway for the formation of N-MATFA salt.

Experimental Protocol

Reagents and Equipment

-

N-Methylaniline: >98% purity.[1][3][4][5] Note: If the starting material is dark brown, distill under reduced pressure before use to remove oxidation products.

-

Trifluoroacetic Acid (TFA): >99%, anhydrous.

-

Solvent: Anhydrous Diethyl Ether (Et₂O). Alternative: MTBE (Methyl tert-butyl ether) if peroxides are a safety concern, though yield may vary.

-

Wash Solvent: n-Pentane or n-Hexane (Dry).

-

Equipment: 3-neck round-bottom flask, pressure-equalizing addition funnel, nitrogen/argon line, ice-water bath, vacuum filtration setup (sintered glass funnel).

Step-by-Step Synthesis Procedure

Safety Warning: TFA is corrosive and volatile. N-methylaniline is toxic. Perform all operations in a fume hood.

Step 1: Preparation of the Amine Solution

-

Flame-dry a 1L 3-neck round-bottom flask and cool under a stream of dry Nitrogen (

). -

Charge the flask with N-Methylaniline (10.7 g, 100 mmol) .

-

Add 500 mL of Anhydrous Diethyl Ether .

-

Stir magnetically until the amine is fully dissolved.

-

Submerge the flask in an ice-water bath (0 °C) and allow to equilibrate for 15 minutes.

Step 2: Controlled Acidification

-

Charge the addition funnel with Trifluoroacetic Acid (11.4 g, 100 mmol) . Note: A slight excess (1.05 eq) of TFA can be used to ensure full conversion, but 1:1 is preferred to simplify drying.

-

Dropwise Addition: Add the TFA slowly over 30–45 minutes.

-

Once addition is complete, remove the ice bath and allow the slurry to stir at room temperature for 1 hour . This ensures the salt "ages" (Ostwald ripening), preventing the formation of amorphous oils.

Step 3: Isolation and Purification

-

Filter the white precipitate using a sintered glass funnel (medium porosity) under vacuum.

-

Washing: Wash the filter cake three times with cold n-Pentane (3 x 50 mL) .

-

Why Pentane? It removes unreacted amine and traces of TFA but does not dissolve the salt.

-

-

Drying: Transfer the solid to a vacuum desiccator containing

or KOH pellets. Dry under high vacuum (0.1 mmHg) for 12–24 hours.-

Caution: Failure to dry completely will result in a sticky paste due to the hygroscopic nature of TFA salts.

-

Workflow Visualization

Figure 2: Operational workflow for the synthesis of N-MATFA.

Quality Control & Troubleshooting

To ensure the product is suitable for drug development applications (e.g., as a raw material or analytical standard), verify the following:

Analytical Validation

-

1H NMR (DMSO-d6): Check for the stoichiometry of the salt. The methyl group doublet (coupled to NH) and aromatic protons should integrate 1:1 with the amine core. The acidic proton is often broadened or exchanged.

-

Melting Point: The target range is 65–68 °C .[2]

-

Low MP (<60 °C): Indicates trapped solvent or excess TFA. Remedy: Dry longer under high vacuum.

-

Wide Range (>2 °C): Indicates impurities (likely oxidation products). Remedy: Recrystallize from minimal hot THF/precipitation with Pentane.

-

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Product is an Oil/Gum | Solvent too polar or reaction too hot. | Triturate the gum with fresh dry Et₂O or Pentane. Scratch the glass to induce nucleation. Cool to -20°C. |

| Product is Pink/Brown | Oxidation of N-methylaniline. | Recrystallize. In future, distill amine before use and strictly exclude oxygen. |

| Low Yield | Product dissolved in wash solvent.[8] | Ensure Et₂O is used, not THF or DCM for the reaction solvent. Use Pentane for washing.[8] |

References

-

Organic Syntheses . "Naphthalenone, 3,4-dihydro-2-methylene". Org.[2][6][7][8][9] Synth.1990 , 68, 242. (Procedure Note 2 describes the specific preparation of N-methylanilinium trifluoroacetate).

-

PubChem . "N-methylaniline 2,2,2-trifluoroacetate (Compound)".[9][10] National Library of Medicine. Accessed October 2023.

-

Santa Cruz Biotechnology . "N-Methylaniline trifluoroacetate Product Data Sheet". CAS 29885-95-8.[1][2][6][10][11]

Sources

- 1. labproinc.com [labproinc.com]

- 2. chemimpex.com [chemimpex.com]

- 3. N-Methylaniline synthesis - chemicalbook [chemicalbook.com]

- 4. N-Methylanilinium Trifluoroacetate 99.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 5. rsc.org [rsc.org]

- 6. N-METHYLANILINIUM TRIFLUOROACETATE One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. KR101083935B1 - Trifluoroacetylation for amines - Google Patents [patents.google.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. N-Methylaniline Trifluoroacetate | CymitQuimica [cymitquimica.com]

- 10. N-methylaniline 2,2,2-trifluoroacetate | C9H10F3NO2 | CID 11806238 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. N-Methylaniline trifluoroacetate | CAS 29885-95-8 | SCBT - Santa Cruz Biotechnology [scbt.com]

Application Note & Protocols: Handling and Storage of N-Methylaniline Trifluoroacetate

This document provides a comprehensive guide to the proper handling and storage protocols for N-Methylaniline Trifluoroacetate (also known as N-Methylanilinium trifluoroacetate or N-MATFA). Adherence to these protocols is critical for ensuring the chemical's integrity, maximizing its shelf-life, and safeguarding the safety of laboratory personnel. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Introduction and Physicochemical Profile

N-Methylaniline Trifluoroacetate (N-MATFA) is a versatile salt formed from N-methylaniline and trifluoroacetic acid. It is frequently employed in organic synthesis as a reagent and phase transfer catalyst, particularly in the development and synthesis of active pharmaceutical ingredients (APIs).[1][2] Its efficacy is directly linked to its purity and stability. The compound's primary sensitivities—hygroscopicity, and potential light and air sensitivity—necessitate stringent handling and storage procedures.

Table 1: Physicochemical Properties of N-Methylaniline Trifluoroacetate

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₀F₃NO₂ (or C₇H₉N·C₂HF₃O₂) | [1][3][4] |

| Molecular Weight | 221.18 g/mol | [1][3][4] |

| Appearance | White to light gray/yellow crystalline solid or powder | [1][5] |

| Melting Point | 65-68 °C | [1] |

| Key Characteristics | Hygroscopic, potentially light and air sensitive | [5][6][7] |

| Solubility | Enhanced solubility in organic solvents; slightly soluble in chloroform and methanol | [1][5] |

| Common Synonyms | N-Methylanilinium trifluoroacetate, TAMA, N-MATFA | [1][3][5] |

Foundational Principles of Compound Stability

The protocols detailed in this guide are based on mitigating the primary degradation pathways for N-MATFA. Understanding these pathways is crucial for appreciating the rationale behind each procedural step.

-

Hygroscopicity : N-MATFA is designated as a hygroscopic solid, meaning it readily absorbs moisture from the atmosphere.[5][7] This is the most significant stability concern. Water absorption leads to physical changes like caking and clumping, which prevent accurate weighing.[8] Chemically, the presence of water can facilitate hydrolysis or other degradative reactions, compromising the compound's integrity.[8] Therefore, minimizing exposure to ambient air is paramount.[9]

-

Oxidative and Photolytic Sensitivity : The N-methylaniline moiety is susceptible to oxidation, a process often indicated by a color change from white to brown upon exposure to air.[6] Furthermore, many organic reagents are sensitive to light, particularly high-energy UV light, which can catalyze degradation.[10][11] While specific photostability data for N-MATFA is not extensively published, it is best practice to protect it from light.[12][13]

-

Thermal Stability : While stable under recommended storage conditions, elevated temperatures can accelerate the rate of any potential degradation pathway.[13][14] Studies on similar anilinium salts show thermal stability up to at least 165 °C, suggesting that room temperature handling is acceptable, but controlled, cool storage is optimal for long-term preservation.[15]

Caption: Key environmental factors leading to the degradation of N-MATFA.

Safety & Hazard Management

N-MATFA's hazard profile is derived from its constituent parts: N-methylaniline and trifluoroacetic acid (TFA).

-

N-Methylaniline : Toxic if swallowed, inhaled, or in contact with skin.[13][16] It may cause damage to the central nervous system and can lead to methemoglobinemia, a condition where hemoglobin is unable to transport oxygen effectively.[17][18]

-

Trifluoroacetic Acid (TFA) : Corrosive and causes severe skin burns and eye damage.[19][20][21]

Table 2: Required Personal Protective Equipment (PPE)

| PPE | Specification | Rationale |

| Eye Protection | Safety glasses with side-shields or chemical safety goggles (conforming to EN166 or OSHA 29 CFR 1910.133) | Protects eyes from airborne dust particles and the corrosive nature of the TFA component.[7][22] |

| Hand Protection | Nitrile or other chemically resistant gloves (inspected before use) | Prevents skin contact with the toxic N-methylaniline component and corrosive TFA.[16][23] |

| Body Protection | Standard laboratory coat | Protects against incidental skin contact and contamination of personal clothing.[22] |

| Respiratory | NIOSH/MSHA-approved N95 respirator or equivalent | Required when handling large quantities or when dust cannot be adequately controlled by engineering means (e.g., outside a fume hood). |

Protocol 3.1: Spill Response

In the event of a spill:

-

Evacuate & Ventilate : Alert personnel in the immediate area and ensure the space is well-ventilated. Remove all sources of ignition.[13][16]

-

Don PPE : Wear all required PPE as listed in Table 2, including respiratory protection.

-

Containment : Cover the spill with an inert, absorbent material such as sand, vermiculite, or earth. Do not use combustible materials like paper towels.[16]

-

Collection : Carefully sweep or scoop the absorbed material into a suitable, clearly labeled container for hazardous waste disposal.[13][16]

-

Decontamination : Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

-

Disposal : Dispose of the waste container and any contaminated cleaning materials according to local, state, and federal hazardous waste regulations.[16]

Protocol 3.2: First Aid

-

Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[13][14]

-

Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[13][14]

-

Inhalation : Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[13][14]

-

Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[16][23]

Handling Protocols

The choice of handling environment depends on the sensitivity of the experiment and the quantity of material being used.

Protocol 4.1: General Handling in a Ventilated Space

This protocol is suitable for routine weighing of small quantities where minimal exposure to the atmosphere can be maintained.

-

Preparation : Ensure a chemical fume hood or other well-ventilated area is available. Assemble all necessary equipment (spatulas, weigh boats, vials) before opening the main container.

-

Equilibration : Allow the N-MATFA container to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture on the cold powder.

-

Dispensing : Briefly open the container, quickly remove the desired amount of solid, and immediately and securely reseal the container.[9]

-

Completion : Perform the subsequent experimental steps without delay to minimize the exposure of the weighed material to the atmosphere.

Protocol 4.2: Handling Under an Inert Atmosphere

This protocol is recommended for applications requiring the highest compound purity and for preparing solutions for long-term storage.

-

Preparation : Move the sealed container of N-MATFA and all necessary equipment into an inert atmosphere glove box.[24][25]

-

Equilibration : Allow the container to equilibrate to the glove box's ambient temperature.

-

Dispensing : Open the container and weigh the desired amount of N-MATFA. The inert atmosphere prevents any contact with moisture or oxygen.

-

Sealing : Securely seal both the primary stock container and the vessel containing the newly weighed sample before removing them from the glove box.

Caption: Workflow comparison for general vs. inert atmosphere handling.

Storage Protocols

Proper storage is essential to maintain the long-term viability of N-MATFA.

Table 3: Recommended Storage Conditions

| Parameter | Short-Term (In-Use) | Long-Term (Stock) |

| Temperature | 2-8 °C[1][5] | 2-8 °C, or -20 °C for maximum stability[1][11][26] |

| Atmosphere | Tightly sealed primary container stored within a desiccator | Tightly sealed primary container (consider flushing with N₂/Ar before sealing), placed in a sealed secondary container with desiccant.[8] |

| Light | Store in an amber glass vial or wrap a clear vial in aluminum foil.[12][27] | Store in the dark within opaque secondary packaging.[10][12] |

| Location | A designated, well-ventilated, and cool area away from incompatible materials.[13] | A secure, locked storage unit designated for sensitive reagents, away from strong oxidizing agents, acids, and heat sources.[13][22][26] |

Protocol 5.1: Preparing for Long-Term Storage

-

If the compound is in its original manufacturer's packaging, ensure the seal is intact and tight. For added protection, wrap the junction of the cap and bottle with Parafilm.

-

Place the primary container inside a larger, airtight secondary container (e.g., a screw-top jar or a heat-sealed pouch).

-

Add a desiccant packet or a small amount of loose desiccant (e.g., silica gel) into the secondary container, ensuring it does not directly contact the primary container.

-

If possible, flush the secondary container with an inert gas like argon or nitrogen before sealing.

-

Label the outer container clearly with the contents, date received, and date opened.

-

Place in the appropriate temperature-controlled storage location (2-8 °C or -20 °C), protected from light.

Waste Disposal

Unused N-MATFA and any materials contaminated with it (e.g., gloves, weigh boats, spill cleanup debris) must be treated as hazardous chemical waste.[13][16]

-

Collect waste in a designated, sealed, and clearly labeled hazardous waste container.

-

Do not mix with other waste streams unless compatibility is confirmed.

-

Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor, in accordance with all local and national regulations.[16][23]

References

-

Labtag Blog. (2024). 5 Tips for Handling Photosensitive Reagents. [Link]

-

Sdfine. n-methylaniline Safety Data Sheet. [Link]

-

Camlab. (2024). Problems Storing Light Sensitive Reagents? We have a Solution. [Link]

-

Chem-Impex. N-Methylanilinium trifluoroacetate. [Link]

-

LFA Tablet Presses. How To Protect Light Sensitive Products. [Link]

-

PubChem. N-methylaniline 2,2,2-trifluoroacetate. [Link]

-

Oxford Lab Fine Chem. N-METHYL ANILINE MATERIAL SAFETY DATA SHEET. [Link]

-

PubMed. Degradation of 2-methylaniline and chlorinated isomers of 2-methylaniline by Rhodococcus rhodochrous strain CTM. [Link]

-

University of St Andrews. Guidance on Safe Storage of Chemicals in Laboratories. [Link]

- Abthagir, P.S., & Saraswathi, R. (2004). Aging and thermal degradation of poly(N-methylaniline). Thermochimica Acta, 411(1-2), 109-123.

-

Chemdad. N-METHYLANILINIUM TRIFLUOROACETATE. [Link]

-

Yufeng. N-Methylaniline SDS, Safety Data Sheets. [Link]

-

Wikipedia. N-Methylaniline. [Link]

-

ChemRxiv. (2021). A Mechanistic Analysis of Trimethylanilinium Salt Degradation: Implications for Methylation and Cross-coupling Applications. [Link]

-

TutorChase. How do you handle hygroscopic solutes in the lab?. [Link]

-

HepatoChem. (2016). How do you handle hygroscopic salts?. [Link]

-

Yufeng. N-Methylaniline Chemical Properties,Uses,Production. [Link]

-

ResearchGate. 1 H NMR spectra of n-ethylanilinium TFA. [Link]

-

ResearchGate. (2016). How to isolate a very hygroscopic salt (as precipitate) from a reaction solution?. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. echemi.com [echemi.com]

- 3. N-Methylaniline Trifluoroacetate | CymitQuimica [cymitquimica.com]

- 4. N-methylaniline 2,2,2-trifluoroacetate | C9H10F3NO2 | CID 11806238 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N-METHYLANILINIUM TRIFLUOROACETATE One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. N-Methylaniline - Wikipedia [en.wikipedia.org]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. tutorchase.com [tutorchase.com]

- 10. lfatabletpresses.com [lfatabletpresses.com]

- 11. lumiprobe.com [lumiprobe.com]

- 12. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

- 14. fishersci.com [fishersci.com]

- 15. chemrxiv.org [chemrxiv.org]

- 16. cdhfinechemical.com [cdhfinechemical.com]

- 17. N-Methylaniline SDS, Safety Data Sheets [yufenggp.com]

- 18. N-Methylaniline Chemical Properties,Uses,Production [yufenggp.com]

- 19. gustavus.edu [gustavus.edu]

- 20. fishersci.com [fishersci.com]

- 21. datasheets.scbt.com [datasheets.scbt.com]

- 22. fishersci.com [fishersci.com]

- 23. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 24. hepatochem.com [hepatochem.com]

- 25. researchgate.net [researchgate.net]

- 26. file.medchemexpress.com [file.medchemexpress.com]

- 27. camlab.co.uk [camlab.co.uk]

N-Methylaniline Trifluoroacetate in Organometallic Chemistry: A Guide to Application and Protocol

Introduction: Unveiling the Versatility of N-Methylaniline Trifluoroacetate

N-Methylaniline trifluoroacetate (N-MATFA) is a versatile salt, formed from the reaction of N-methylaniline and trifluoroacetic acid, that has carved a niche in the realm of organic and organometallic chemistry.[1] Its utility stems from a unique combination of properties imparted by its constituent ions. The N-methylanilinium cation can act as a proton source or participate in reactions requiring a secondary amine, while the trifluoroacetate anion, a non-coordinating and weakly nucleophilic counter-ion, plays a crucial role in stabilizing cationic intermediates and influencing the reactivity of metal catalysts.[2] This guide provides an in-depth exploration of N-MATFA's applications in organometallic chemistry, complete with detailed protocols to empower researchers in their synthetic endeavors.

This compound is particularly valued for its role as a phase-transfer catalyst, enhancing the efficiency of reactions between reactants in different phases.[1] Furthermore, its application as a reagent in transformations such as the α-methylenation of ketones highlights its direct participation in carbon-carbon bond formation.[3][4] In the broader context of organometallic catalysis, particularly with transition metals like palladium, the principles underlying the function of N-methylaniline and the trifluoroacetate moiety are of significant interest for reaction development.[5]

Physicochemical Properties and Handling

A comprehensive understanding of a reagent's properties is paramount for its safe and effective use.

| Property | Value | Reference |

| CAS Number | 29885-95-8 | [6] |

| Molecular Formula | C₉H₁₀F₃NO₂ | [6] |

| Molecular Weight | 221.18 g/mol | [6] |

| Appearance | White to off-white crystalline solid | [4] |

| Melting Point | 65-68 °C | [1] |

| Solubility | Soluble in many organic solvents | [1] |

Safety and Handling: N-Methylaniline trifluoroacetate should be handled with standard laboratory precautions. It is advisable to wear personal protective equipment, including gloves and safety glasses. While not classified as acutely toxic, inhalation of dust or direct contact with skin and eyes should be avoided. Store the compound in a cool, dry place away from incompatible materials.

Application in Organocatalysis: The Mannich Reaction

N-Methylaniline trifluoroacetate can serve as an effective organocatalyst, particularly in reactions that benefit from a Brønsted acid and a secondary amine. The Mannich reaction, a cornerstone of C-C bond formation for the synthesis of β-amino carbonyl compounds, is a prime example.[7] In this context, the N-methylanilinium ion can act as a proton source to activate the electrophile (an imine formed in situ), while the trifluoroacetate anion is a non-interfering counter-ion.

Conceptual Workflow for a Mannich-Type Reaction

Caption: Generalized workflow of a Mannich reaction.

Protocol: Three-Component Mannich Reaction

This protocol describes a general procedure for the N-methylaniline trifluoroacetate-catalyzed Mannich reaction.

Materials:

-

Aldehyde (e.g., benzaldehyde)

-

Amine (e.g., aniline)

-

Ketone (e.g., acetone)

-

N-Methylaniline trifluoroacetate (N-MATFA)

-

Solvent (e.g., Dichloromethane, DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred solution of the aldehyde (1.0 mmol) and amine (1.1 mmol) in DCM (5 mL) at room temperature, add the ketone (5.0 mmol).

-

Add N-methylaniline trifluoroacetate (0.1 mmol, 10 mol%) to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ (10 mL).

-

Separate the organic layer and extract the aqueous layer with DCM (2 x 10 mL).

-

Combine the organic layers, wash with brine (15 mL), and dry over anhydrous MgSO₄.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired β-amino carbonyl compound.

Application in C-C Bond Formation: α-Methylenation of Ketones

A significant application of N-methylaniline trifluoroacetate is in the α-methylenation of ketones, a transformation that introduces an exocyclic double bond, yielding α,β-unsaturated ketones.[3] These products are valuable synthetic intermediates.[3] The reaction, often referred to as a modified Mannich reaction, involves the condensation of a ketone with formaldehyde, mediated by N-methylaniline trifluoroacetate.[4][8]

Reaction Mechanism Overview

Caption: Key steps in the α-methylenation of ketones.

Protocol: α-Methylenation of α-Tetralone

This detailed protocol is adapted from a procedure in Organic Syntheses, a highly reliable source for synthetic methods.[4]

Materials:

-

α-Tetralone

-

Paraformaldehyde

-

N-Methylanilinium trifluoroacetate (prepared as described below or purchased)

-

Tetrahydrofuran (THF), dry

-

Diethyl ether, dry

-

Pentane

-

Trifluoroacetic acid

-

N-Methylaniline

Preparation of N-Methylanilinium Trifluoroacetate:

-

In a flask under a nitrogen atmosphere, dissolve N-methylaniline (1 mol) in dry diethyl ether (1 L).

-

Cool the solution in an ice bath.

-

Slowly add trifluoroacetic acid (1 mol) dropwise with stirring.

-

A white precipitate will form. Continue stirring for 1 hour after the addition is complete.

-

Filter the white solid, wash with pentane (100 mL), and dry under vacuum.[4]

α-Methylenation Procedure:

-

In a 250-mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add paraformaldehyde (6.75 g, 0.225 mol) and N-methylanilinium trifluoroacetate (16.57 g, 0.075 mol).[4]

-

Add a solution of α-tetralone (7.30 g, 0.05 mol) in dry THF (50 mL) at room temperature.[4]

-

The mixture will be stirred magnetically and heated to reflux under a nitrogen atmosphere for 4 hours. The paraformaldehyde should dissolve after approximately 2 hours, and the solution will develop a red color.[4]

-

Monitor the reaction by TLC (eluent: 1:1 diethyl ether/pentane). The α-methylene ketone product will have a higher Rf value than the starting α-tetralone.[4]

-

After the reaction is complete, cool the mixture to room temperature and pour it into 200 mL of a 1:1 mixture of diethyl ether and water.

-

Separate the layers and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with 1 M HCl (2 x 50 mL), followed by saturated aqueous NaHCO₃ (50 mL), and finally with brine (50 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: diethyl ether/pentane gradient) to yield 3,4-dihydro-2-methylene-naphthalenone.

Role as a Phase-Transfer Catalyst

N-Methylaniline trifluoroacetate can function as a phase-transfer catalyst (PTC), facilitating reactions between reactants located in immiscible phases, typically an aqueous and an organic phase.[1][9] The lipophilic N-methylanilinium cation can transport an aqueous-soluble anion into the organic phase, where it can react with an organic-soluble substrate.

General Principle of Phase-Transfer Catalysis

Caption: Mechanism of phase-transfer catalysis.

Representative Protocol: Nucleophilic Substitution

This protocol provides a general framework for a phase-transfer catalyzed nucleophilic substitution reaction.

Materials:

-

Organic substrate (e.g., an alkyl halide)

-

Nucleophile (e.g., sodium cyanide, in aqueous solution)

-

N-Methylaniline trifluoroacetate (N-MATFA)

-

Organic solvent (e.g., toluene)

Procedure:

-

In a round-bottom flask, dissolve the organic substrate (1.0 mmol) in the organic solvent (10 mL).

-

Add the aqueous solution of the nucleophile (e.g., 1.5 mmol in 5 mL of water).

-

Add N-methylaniline trifluoroacetate (0.05 mmol, 5 mol%).

-

Stir the biphasic mixture vigorously at an appropriate temperature (e.g., 50-80 °C) for several hours.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and separate the layers.

-

Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by an appropriate method (e.g., distillation or column chromatography).

Conclusion and Future Outlook

N-Methylaniline trifluoroacetate is a readily accessible and versatile reagent with demonstrated utility in several key organic transformations. Its application in the α-methylenation of ketones is well-established, providing a reliable method for the synthesis of α,β-unsaturated systems. Its potential as a phase-transfer catalyst and in Mannich-type reactions further underscores its value in the synthetic chemist's toolkit. Future research may further explore its applications in asymmetric catalysis, leveraging the chirality of modified N-methylaniline derivatives, and in other organometallic processes where a combination of a secondary ammonium salt and a non-coordinating anion can be beneficial. The principles discussed and the protocols provided herein are intended to serve as a practical guide for researchers and to inspire further innovation in the application of this multifaceted compound.

References

- J. L. Gras, Tetrahedron Letters, 1978, 19, 2111-2114.

-

N-Methylanilinium trifluoroacetate. Organic Syntheses, Coll. Vol. 6, p.767 (1988); Vol. 58, p.113 (1978). [Link]

-

Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science. (2019). [Link]

- New Applications of Electrophilic Aromatic C−H Activation with Metal Trifluoroacetates. ACS Symposium Series, 2004, 885, 393-406.

- Palladium-Catalyzed Synthesis of N,N-Dimethylanilines via Buchwald-Hartwig Amination of (Hetero)aryl Triflates. The Journal of Organic Chemistry, 2020, 85, 7097-7111.

- Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organometallics, 2014, 33, 5425-5435.

- Process for the direct alpha-methylenation of ketones.

- The Advent and Development of the Field of Enantioselective Organoc

- SAFETY DATA SHEET N-Methylanilinium trifluoroacet

- Exploiting the Facile Release of Trifluoroacetate for the α-Methylenation of the Sterically Hindered Carbonyl Groups on (+)-Sclareolide and (−)-Eburnamonine. Organic Letters, 2010, 12, 5422-5425.

- The role of N,N,N',N'-Tetramethyldiaminomethane in Mannich reaction. ChemicalBook. (2019).

- One-pot three-component Mannich-type reaction catalyzed by functionalized ionic liquid. Sciforum.

- Palladium‐Catalysed Amination of Aryl‐and Heteroaryl Halides Using tert‐Butyl Tetraisopropylphosphorodiamidite as an Easily Accessible and Air‐Stable Ligand.

- Immobilized MacMillan‐type organocatalysts; TFA=trifluoroacetic acid.

-

N-methylaniline 2,2,2-trifluoroacetate. PubChem. [Link]

- Organocatalysed asymmetric Mannich reactions. Chemical Society Reviews, 2007, 36, 1701-1711.

- Practical methylenation reaction for aldehydes and ketones using new Julia-type reagents. Semantic Scholar.

- Direct alpha-methyleneation process of ketones.

- One-pot Green Procedure for the Mannich Reaction Catalyzed by a Task-specific Ionic Liquid. Chiang Mai Journal of Science, 2013, 40, 526-534.

- Application Notes and Protocols for Proline-Based Catalysis in Asymmetric Mannich Reactions. Benchchem.

- Phase-Transfer Catalysis in Organic Syntheses. International Journal of Chemical and Physical Sciences, 2015, 4, 1-13.

- Phase-transfer catalyst – Knowledge and References. Taylor & Francis.

- Synthesis of n-methylaniline.

- The Basic Principle of Phase-Transfer Catalysis and Some Mechanistic Aspects. Wiley-VCH.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Organocatalysis with a Fluorous Tag: Asymmetric Reduction of Imines with Trichlorosilane Catalyzed by Amino Acid-Derived Formamides [organic-chemistry.org]

- 3. US11401228B2 - Process for the direct alpha-methylenation of ketones - Google Patents [patents.google.com]

- 4. orgsyn.org [orgsyn.org]

- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 6. N-Methylaniline trifluoroacetate | CAS 29885-95-8 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 7. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 8. KR20210093922A - Direct alpha-methyleneation process of ketones - Google Patents [patents.google.com]

- 9. crdeepjournal.org [crdeepjournal.org]

Application Note: Solvent Selection & Reaction Protocols for N-Methylaniline Trifluoroacetate (N-MATFA)

The following Application Note and Protocol Guide is designed for researchers and process chemists working with N-Methylaniline Trifluoroacetate (N-MATFA) . It moves beyond basic MSDS data to provide a mechanistic framework for solvent selection, reaction optimization, and workup strategies.[1][2]

Executive Summary & Chemical Profile

N-Methylaniline trifluoroacetate (N-MATFA) is the stable ammonium salt of N-methylaniline.[2] While the free base is a liquid prone to oxidation and handling issues, the TFA salt is a crystalline solid (

Successful utilization requires a solvent strategy that manages the Salt

Core Chemical Data

| Property | Value | Implication |

| Formula | 1:1 Stoichiometry of Amine:Acid | |

| MW | 221.18 g/mol | Use this MW for molarity calculations, not the free base (107.15).[1][2][3][4] |

| pKa (Conj. Acid) | ~4.8 (Aniline) | Weak base; requires mild-to-moderate base to deprotonate.[1][2] |

| Hygroscopicity | High | Must be stored under desiccant; water uptake alters solvent strength.[1][2] |

Solvent Selection Matrix

The choice of solvent is dictated by the specific "Phase" of the experiment: Solubilization , Reaction , or Isolation .[1]

A. Solubility Profiling

N-MATFA exhibits amphiphilic character due to the lipophilic phenyl ring and the ionic ammonium/trifluoroacetate pair.[1][2]

| Solvent Class | Representative Solvents | Solubility Rating | Application Notes |